6-fluoro-3-(1-(2-methoxynicotinoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
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Description
6-fluoro-3-(1-(2-methoxynicotinoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H19FN4O4 and its molecular weight is 398.394. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
A series of studies have demonstrated the potential of quinazoline derivatives as potent antimicrobial agents. For example, compounds within this class have been evaluated for their efficacy against drug-resistant strains of bacteria. 1-cyclopropyl-8-methoxy-quinazoline-2,4-diones, structurally related to the compound , were synthesized and found effective in lowering antimicrobial minimum inhibitory concentrations (MICs) in gyrase resistance mutants of Escherichia coli compared to wild-type strains, illustrating a novel approach in guiding early-stage antimicrobial selection and highlighting activity against both wild-type and mutant cells (German et al., 2008). Similarly, the activity of 8-methoxy-quinazoline-2,4-diones against quinolone-resistant gyrases suggests their potential as dual-targeting agents against Staphylococcus aureus gyrase and topoisomerase IV (Oppegard et al., 2010).
Mechanism of Action
The mechanism of action of these compounds is primarily linked to their ability to inhibit bacterial gyrase and DNA topoisomerase IV, as demonstrated in studies with Mycobacterium smegmatis. Quinazolinediones, including the fluoroquinolone-like inhibitors, have shown activity against mycobacteria, highlighting their bacteriostatic and bactericidal activities. The addition of specific groups to the quinazoline core can significantly affect their relative activity against resistant mutants, offering insights into the structural modifications that enhance antimicrobial efficacy (Malik et al., 2011).
Synthesis of Novel Therapeutics
Research on quinazoline derivatives also extends to their synthesis and evaluation as therapeutic agents beyond antimicrobial applications. For instance, novel synthesis approaches have been explored for the creation of fluorine/phosphorus-substituted compounds with potential molluscicidal activity against snails responsible for bilharziasis diseases, indicating the versatility of quinazoline derivatives in addressing various health challenges (Al-Romaizan et al., 2014).
Properties
IUPAC Name |
6-fluoro-3-[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O4/c1-29-17-14(3-2-8-22-17)18(26)24-9-6-13(7-10-24)25-19(27)15-11-12(21)4-5-16(15)23-20(25)28/h2-5,8,11,13H,6-7,9-10H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPJSIRBYLQTBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CC(=C4)F)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.